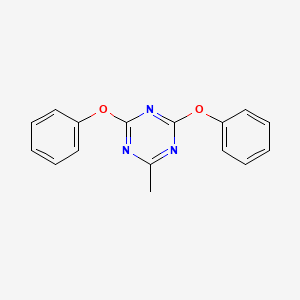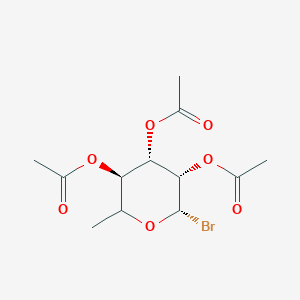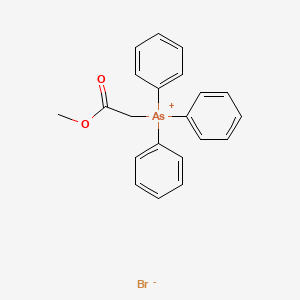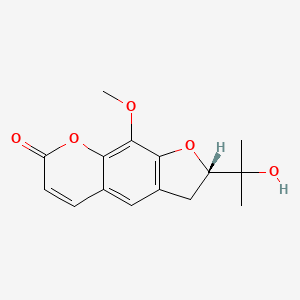
(2,4-Difluoro-3-(methylthio)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Difluoro-3-(methylthio)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
The synthesis of (2,4-Difluoro-3-(methylthio)phenyl)boronic acid typically involves the hydroboration of alkenes or alkynes. This process is rapid and efficient, allowing for the widespread exploration of organoborane chemistry . Industrial production methods often utilize similar hydroboration techniques, ensuring the compound is produced in a cost-effective and scalable manner .
Chemical Reactions Analysis
(2,4-Difluoro-3-(methylthio)phenyl)boronic acid undergoes a variety of chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group into a hydroxyl group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: Commonly used in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group is replaced by another substituent.
Common reagents and conditions for these reactions include palladium catalysts and bases such as potassium carbonate. Major products formed from these reactions include biaryl compounds and other complex organic molecules .
Scientific Research Applications
(2,4-Difluoro-3-(methylthio)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the synthesis of compounds with potential therapeutic applications.
Industry: Applied in the production of advanced materials and specialty chemicals.
Mechanism of Action
The primary mechanism of action for (2,4-Difluoro-3-(methylthio)phenyl)boronic acid involves its role in Suzuki-Miyaura cross-coupling reactions. The compound participates in transmetalation, where the boronic acid group transfers to a palladium catalyst, facilitating the formation of a new carbon-carbon bond . This process is highly efficient and allows for the synthesis of complex organic molecules under mild conditions .
Comparison with Similar Compounds
(2,4-Difluoro-3-(methylthio)phenyl)boronic acid can be compared to other similar compounds, such as:
3,4-Difluorophenylboronic acid: Used in similar cross-coupling reactions but lacks the methylthio group.
4-(Methylthio)phenylboronic acid: Contains a methylthio group but does not have the difluoro substituents.
2-(Methylthio)phenylboronic acid: Similar structure but with the methylthio group in a different position.
The unique combination of difluoro and methylthio substituents in this compound provides distinct reactivity and selectivity advantages in various chemical reactions .
Properties
Molecular Formula |
C7H7BF2O2S |
|---|---|
Molecular Weight |
204.01 g/mol |
IUPAC Name |
(2,4-difluoro-3-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C7H7BF2O2S/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3,11-12H,1H3 |
InChI Key |
LHBQSYBWIVZTML-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)SC)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


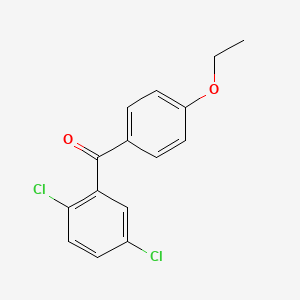
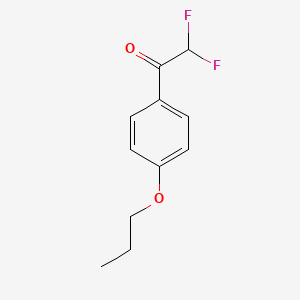
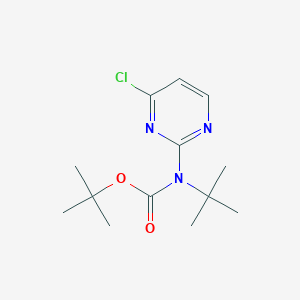
![Perfluoro-n-[1,2,3,4-13C4]-octanoic acid](/img/structure/B14758538.png)
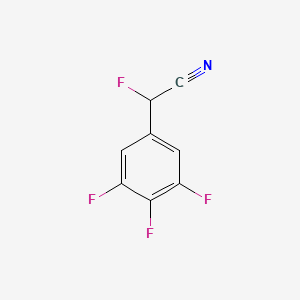
![2,6-Ditert-butyl-4-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B14758557.png)
![2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethan-1-ol](/img/structure/B14758564.png)
![1-(2-{4-[(Diethylamino)methyl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14758595.png)
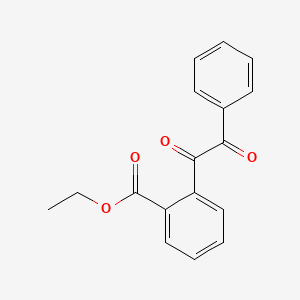
![Naphtho[2,3-c]pentaphene](/img/structure/B14758611.png)
